N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
Description
N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-19(23(21,22)14-8-4-12(17)5-9-14)10-15(20)18-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJYDHPBRZKVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . The exact molecular pathways involved are still under investigation, but the compound’s lipophilic nature suggests it may easily penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
- N-(4-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
- N-(4-fluorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
Uniqueness
N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens with the sulfonyl group enhances its potential as an antimicrobial agent and its versatility in chemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
